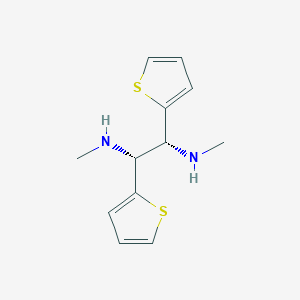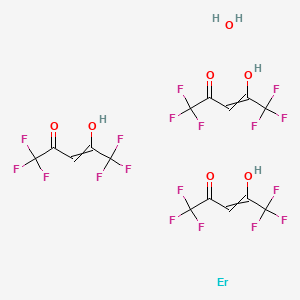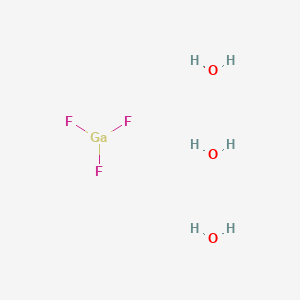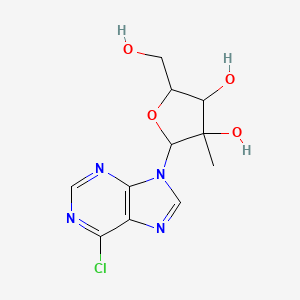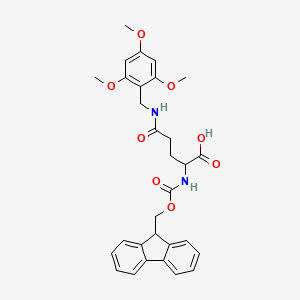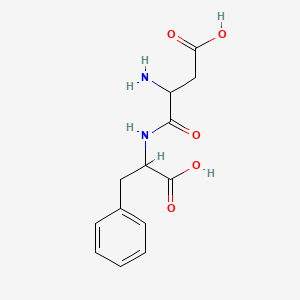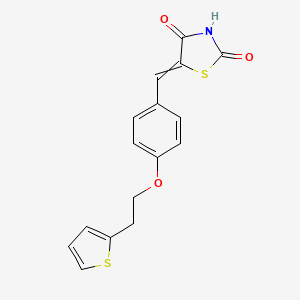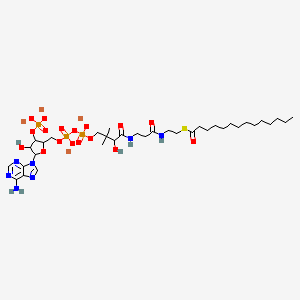
Myristoyl coenzyme A C14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Myristoyl coenzyme A C14 is a biochemical compound that plays a crucial role in various biological processes. It is a combination of coenzyme A and myristate, a long-chain fatty acid with 14 carbon atoms. This compound is essential for protein myristoylation, a modification process where a myristoyl group is added to the N-terminal glycine residue of proteins, influencing their function and localization within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Myristoyl coenzyme A C14 can be synthesized through the activation of myristic acid (tetradecanoic acid) with coenzyme A. The process involves the formation of a thioester bond between the carboxyl group of myristic acid and the thiol group of coenzyme A. This reaction is typically catalyzed by enzymes such as acyl-CoA synthetase .
Industrial Production Methods
In industrial settings, the production of this compound involves the enzymatic activation of myristic acid using coenzyme A. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of recombinant enzymes and controlled reaction environments to achieve efficient synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Myristoyl coenzyme A C14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form myristoyl-CoA derivatives.
Reduction: Reduction reactions can convert myristoyl-CoA to other fatty acyl-CoA derivatives.
Substitution: This compound can participate in substitution reactions where the myristoyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions include various myristoylated proteins and fatty acyl-CoA derivatives. These products play significant roles in cellular processes such as signal transduction and membrane localization .
Applications De Recherche Scientifique
Myristoyl coenzyme A C14 has a wide range of scientific research applications:
Chemistry: It is used as a substrate in studies of enzyme kinetics and protein modification.
Biology: The compound is essential for studying protein myristoylation and its effects on cellular functions.
Medicine: this compound is used in research on diseases related to protein myristoylation, such as cancer and viral infections.
Industry: It is utilized in the production of bioactive compounds and in the development of therapeutic agents.
Mécanisme D'action
The mechanism of action of myristoyl coenzyme A C14 involves the transfer of the myristoyl group to the N-terminal glycine residue of target proteins. This process is catalyzed by the enzyme N-myristoyltransferase. The myristoylation of proteins affects their localization, stability, and interactions with other cellular components. The molecular targets and pathways involved include signal transduction pathways and membrane-associated processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl coenzyme A: Similar to myristoyl coenzyme A C14 but with a 16-carbon fatty acid chain.
Stearoyl coenzyme A: Contains an 18-carbon fatty acid chain.
Oleoyl coenzyme A: Features an 18-carbon monounsaturated fatty acid chain.
Uniqueness
This compound is unique due to its specific role in protein myristoylation, which is critical for the proper functioning of many cellular proteins. The shorter 14-carbon chain allows for distinct interactions and modifications compared to longer-chain fatty acyl-CoAs .
Propriétés
Formule moléculaire |
C35H58Li4N7O17P3S |
|---|---|
Poids moléculaire |
1001.7 g/mol |
Nom IUPAC |
tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C35H62N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);;;;/q;4*+1/p-4 |
Clé InChI |
DMIGQCYHWKIMOK-UHFFFAOYSA-J |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile](/img/structure/B13394658.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]propanoic acid](/img/structure/B13394666.png)
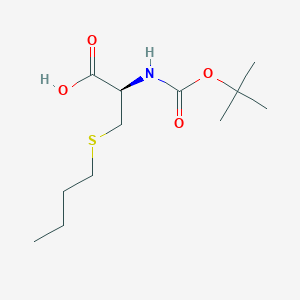
![(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394690.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)
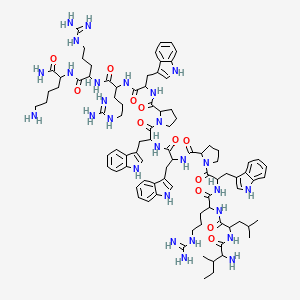
![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)
